
Aluminum, ((3E)-3-decen-1-olato)dihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is a complex organometallic compound that features aluminum coordinated with a decen-1-olato ligand and two hexyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum, ((3E)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. The general reaction scheme can be represented as follows:
AlR3+Decen-1-ol→Al(Decen-1-olato)R2+RH
where R represents the hexyl group. The reaction conditions often include low temperatures and the use of solvents such as toluene or hexane to facilitate the reaction and stabilize the product.
Industrial Production Methods
Industrial production of Aluminum, ((3E)-3-decen-1-olato)dihexyl- may involve large-scale batch or continuous flow processes. The key considerations in industrial synthesis include maintaining an inert atmosphere, controlling reaction temperatures, and ensuring the purity of reactants to achieve high yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum, ((3E)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced organic products.
Substitution: The decen-1-olato ligand can be substituted with other ligands, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be facilitated by using ligands with higher binding affinities or by applying heat.
Major Products Formed
Oxidation: Aluminum oxide and various organic oxidation products.
Reduction: Aluminum metal and reduced organic compounds.
Substitution: New organometallic compounds with different ligands.
Aplicaciones Científicas De Investigación
Aluminum, ((3E)-3-decen-1-olato)dihexyl- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of Aluminum, ((3E)-3-decen-1-olato)dihexyl- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Aluminum tri-sec-butoxide
- Aluminum isopropoxide
- Aluminum ethoxide
Comparison
Aluminum, ((3E)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other aluminum alkoxides, it offers different solubility, stability, and catalytic activity, making it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
68900-78-7 |
|---|---|
Fórmula molecular |
C22H45AlO |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
[(E)-dec-3-enoxy]-dihexylalumane |
InChI |
InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7+;;; |
Clave InChI |
UUZQZFYFIKBACX-SYVONOGFSA-N |
SMILES isomérico |
CCCCCC/C=C/CCO[Al](CCCCCC)CCCCCC |
SMILES canónico |
CCCCCCC=CCCO[Al](CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


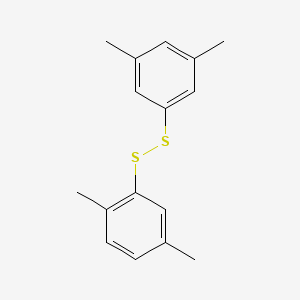



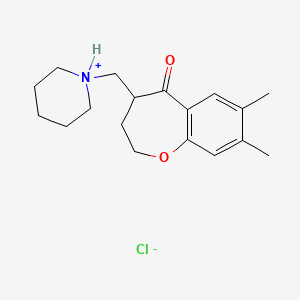

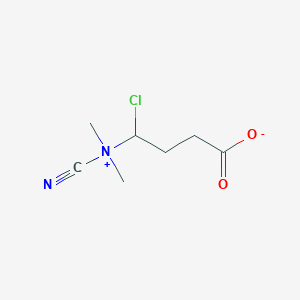
![4,7-Methano-1,3-dioxolo[4,5-E][1,2]oxazepine](/img/structure/B13784296.png)
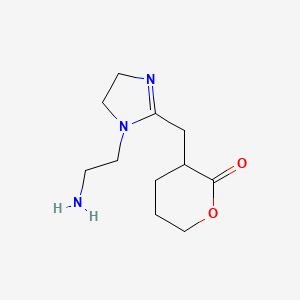

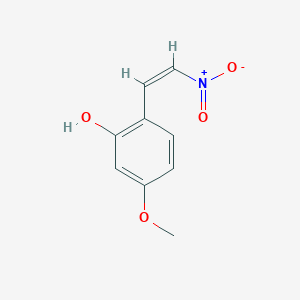
![[2-(3-Bromo-phenyl)-ethyl]-(4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B13784312.png)
![2-[(4-Chlorophenyl)azo]-1h-imidazole](/img/structure/B13784316.png)

